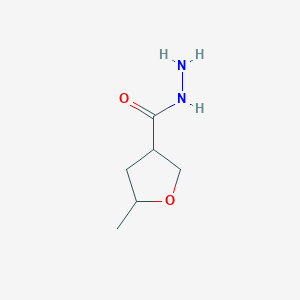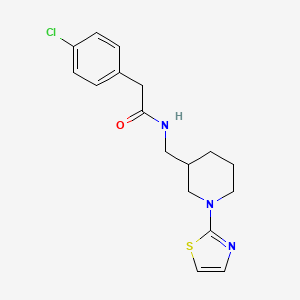
2-(4-chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. Also known as TAK-659, this compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Antipsychotic and Anxiolytic Properties
This compound has been investigated for its potential as an antipsychotic and anxiolytic agent. Researchers have explored its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. Preliminary studies suggest that it may modulate these pathways, which could have implications for treating anxiety disorders and certain psychotic conditions .
Antifungal Activity
In vitro studies have demonstrated that this compound possesses antifungal properties. It inhibits the growth of fungal pathogens, making it a candidate for developing novel antifungal drugs. Further research is needed to understand its mechanism of action and evaluate its efficacy in vivo .
Anti-Inflammatory Potential
The compound’s structure suggests anti-inflammatory activity. Researchers have investigated its effects on inflammatory pathways, including cytokine production and NF-κB signaling. These findings could pave the way for developing anti-inflammatory agents .
Analgesic Effects
Animal studies have explored the analgesic properties of this compound. It appears to modulate pain perception, possibly through interactions with opioid receptors. Investigating its potential as a pain-relieving agent is ongoing .
Neuroprotective Properties
Given its structural resemblance to certain neuroprotective compounds, scientists have examined its impact on neuronal health. It may enhance neuronal survival and protect against oxidative stress. These findings hold promise for neurodegenerative disease research .
Anticancer Investigations
Although preliminary, some studies have explored the compound’s effects on cancer cells. It shows cytotoxic activity against certain cancer lines, warranting further investigation. Researchers are studying its potential as an adjunct to existing chemotherapy regimens .
Metabolic and Cardiovascular Research
The compound’s influence on metabolic pathways and cardiovascular health has also been explored. It may affect lipid metabolism and blood pressure regulation. Researchers are investigating its potential as a metabolic modulator .
Drug Development
Finally, this compound serves as a scaffold for designing new drugs. Medicinal chemists modify its structure to create derivatives with specific properties. These derivatives can target various diseases, from psychiatric disorders to infectious diseases .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-15-5-3-13(4-6-15)10-16(22)20-11-14-2-1-8-21(12-14)17-19-7-9-23-17/h3-7,9,14H,1-2,8,10-12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAWJAXTTDBGFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

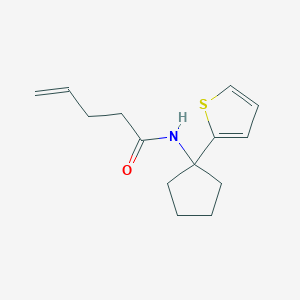
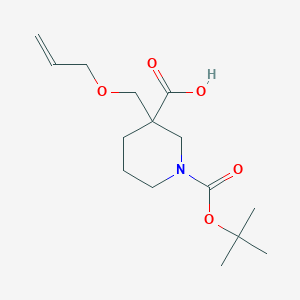




![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)
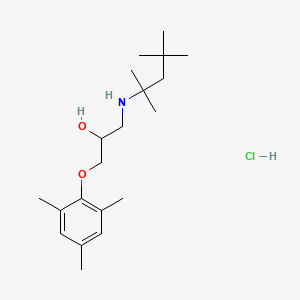
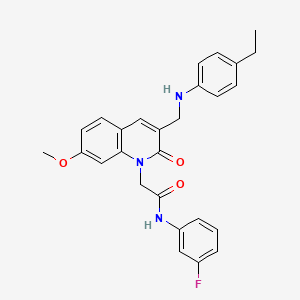



![2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide](/img/structure/B2412380.png)
